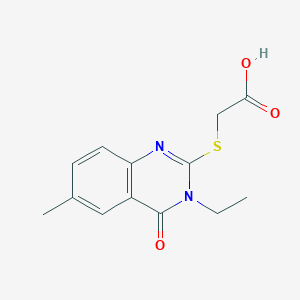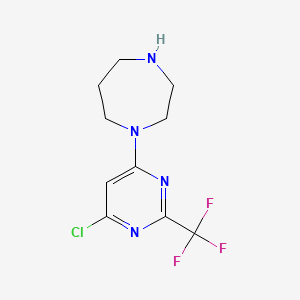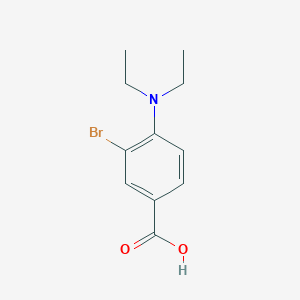
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione is a synthetic organic compound belonging to the isoquinoline family. Isoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of Isoquinoline Core: Starting from a benzylamine derivative, cyclization reactions can be employed to form the isoquinoline core.
Hydroxylation and Phenethyl Substitution: Introduction of the hydroxy group and phenethyl side chain can be achieved through selective functional group transformations.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. Catalysts and solvents used in the reactions would be chosen to maximize efficiency and minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the isoquinoline ring to form tetrahydroisoquinoline derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a tetrahydroisoquinoline compound.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline: The parent compound with a simpler structure.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Phenethylamine: A related compound with a phenethyl side chain but lacking the isoquinoline core.
Uniqueness
2-Hydroxy-4-phenethylisoquinoline-1,3(2H,4H)-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to other isoquinoline derivatives.
Propiedades
IUPAC Name |
2-hydroxy-4-(2-phenylethyl)-4H-isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16-14-9-5-4-8-13(14)15(17(20)18(16)21)11-10-12-6-2-1-3-7-12/h1-9,15,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNXVBOYKVGHWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2C3=CC=CC=C3C(=O)N(C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4(3H)-Quinazolinone, 2-methyl-3-[2-(2-oxo-1-imidazolidinyl)ethyl]-](/img/structure/B11847382.png)


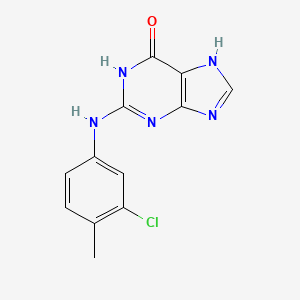
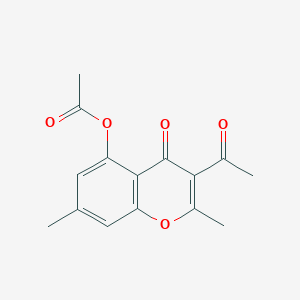
![4-(3-Chloropropanoyl)-3,3a,4,9-tetrahydropyrrolo[2,1-b]quinazolin-1(2h)-one](/img/structure/B11847420.png)

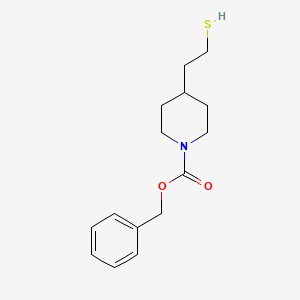


![4-(2,4-dimethylanilino)-1-methyl-2H-pyrazolo[3,4-d]pyrimidin-6-one](/img/structure/B11847459.png)
